N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-7-3-4-8(5-9(7)13)14-12(16)10-6-11(17-2)15-18-10/h3-6H,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURVFFGLFGAVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NO2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the fluorinated phenyl group: This can be accomplished through nucleophilic aromatic substitution reactions, where a fluorinated phenyl precursor reacts with the oxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The fluorinated phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with other oxazole- and isoxazole-carboxamide derivatives, which are prevalent in drug discovery. Key comparisons include:
Key Observations:
Core Heterocycle :
- The target’s fully aromatic 1,2-oxazole core contrasts with the partially saturated 4,5-dihydroisoxazole in ’s antirheumatic compound. Aromaticity may enhance π-π stacking interactions in target binding, while dihydroisoxazole offers conformational flexibility .
- Pyrazole derivatives () exhibit distinct electronic profiles due to nitrogen positioning and sulfanyl substituents, which may confer divergent pharmacokinetic behaviors .
Substituent Effects: Fluorine vs. Methoxy Positioning: The target’s 3-methoxy group on the oxazole may reduce steric hindrance compared to the 4-methoxy group on the phenyl ring in the antirheumatic analog, favoring target engagement.
Metabolic Stability :
- Fluorine and methyl groups on the target’s phenyl ring likely block cytochrome P450-mediated metabolism, a strategy shared with the CF₃ group in ’s compound but with reduced molecular weight .
Research Findings and Data Gaps
- highlights the importance of metabolite identification for pharmacokinetic profiling in carboxamide derivatives, suggesting that the target compound may require similar studies .
- Structural data in emphasizes the role of sulfanyl and chloro groups in modulating reactivity, though direct comparisons to the target’s methoxy-fluoro system are lacking .
Biological Activity
N-(3-Fluoro-4-methylphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : C12H12FNO3
- Molecular Weight : 235.23 g/mol
- CAS Number : Not specified in the provided data.
Anticancer Properties
Research indicates that compounds containing oxazole moieties often exhibit significant anticancer activity. For instance, derivatives of oxazole have been shown to induce apoptosis in various cancer cell lines. A study highlighted that similar compounds demonstrated cytotoxic effects against human leukemia and breast cancer cell lines, with IC₅₀ values in the micromolar range .
Table 1: Cytotoxic Activity of Oxazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.65 | Induces apoptosis via p53 activation |
| 5b | U-937 | 2.41 | Caspase activation |
The biological activity of this compound may involve the following mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and histone deacetylases (HDACs) .
- Induction of Apoptosis : Studies have shown that these compounds can activate apoptotic pathways through increased expression of pro-apoptotic proteins like p53 and cleavage of caspases .
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies
Several studies have evaluated the biological activity of oxazole derivatives:
- Study on Anticancer Activity : A series of oxazole derivatives were synthesized and tested against various cancer cell lines, demonstrating significant cytotoxicity with promising selectivity profiles .
- Mechanistic Insights : Molecular docking studies revealed strong interactions between oxazole compounds and target proteins, suggesting a rational basis for their anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
